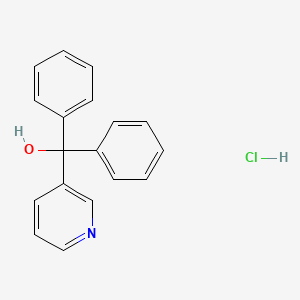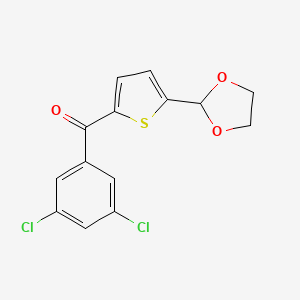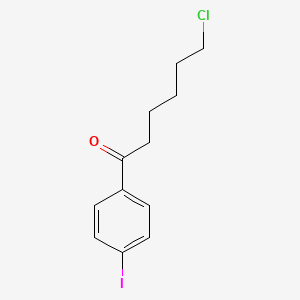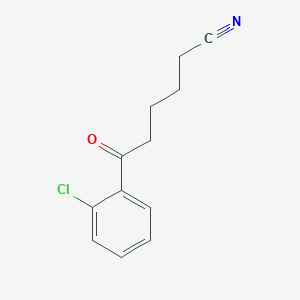
3-Carboethoxy-4'-thiomorpholinomethyl benzophenone
Descripción general
Descripción
“3-Carboethoxy-4’-thiomorpholinomethyl benzophenone” is a heterocyclic organic compound . It is used for research and development purposes . It is not intended for medicinal or household use .
Molecular Structure Analysis
The molecular formula of this compound is C21H23NO3S . Its IUPAC name is ethyl 3- [4- (thiomorpholin-4-ylmethyl)benzoyl]benzoate .Physical And Chemical Properties Analysis
The molecular weight of this compound is 369.48 . It has a boiling point of 531.3ºC at 760 mmHg . The flash point is 275.1ºC . The density is 1.2g/cm³ .Aplicaciones Científicas De Investigación
UV Protection and Cosmetic Applications
Benzophenones, including derivatives similar to 3-Carboethoxy-4'-thiomorpholinomethyl benzophenone, are widely utilized in sunscreens and other personal care products for their UV-absorbing properties. These compounds protect human skin and hair from the damaging effects of ultraviolet (UV) radiation. Their effectiveness in UV protection is attributed to their ability to absorb, dissipate, and reflect UV rays, thereby preventing them from penetrating the skin and causing photo-damage. Studies highlight the importance of optimizing formulations to enhance skin penetration and ensure efficient UV protection while minimizing potential adverse effects on human health and the environment (Kim & Choi, 2014).
Environmental Impact and Ecotoxicology
Research indicates that benzophenones, including structurally related compounds, are present in various environmental matrices, such as water bodies, due to their widespread use and subsequent release. These compounds have raised concerns due to their persistence and potential endocrine-disrupting effects on aquatic life. Studies demonstrate the occurrence of benzophenones in freshwater and marine ecosystems, emphasizing the need for monitoring and assessing their ecological risks. The research points towards a significant environmental footprint, necessitating strategies for mitigating their release and understanding their behavior in aquatic environments (Watanabe et al., 2015).
Photocatalytic Degradation
Given the environmental persistence of benzophenones, studies explore the photocatalytic degradation of these compounds as a remediation strategy. Photocatalysis, often employing titanium dioxide (TiO2), has been investigated for its efficiency in breaking down benzophenone derivatives in aqueous solutions. This approach aims to reduce the ecological impact of benzophenones by transforming them into less harmful substances. Research into the photocatalytic degradation parameters, such as catalyst concentration and pH, offers insights into optimizing this process for environmental applications (Wang et al., 2019).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Propiedades
IUPAC Name |
ethyl 3-[4-(thiomorpholin-4-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-2-25-21(24)19-5-3-4-18(14-19)20(23)17-8-6-16(7-9-17)15-22-10-12-26-13-11-22/h3-9,14H,2,10-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKADXYKMCGOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642907 | |
| Record name | Ethyl 3-{4-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboethoxy-4'-thiomorpholinomethyl benzophenone | |
CAS RN |
898782-51-9 | |
| Record name | Ethyl 3-{4-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1614213.png)



![2-Bromo-1-(1-methyl-1H-benzo[d]imidazol-5-yl)ethanone hydrobromide](/img/structure/B1614217.png)


![Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine](/img/structure/B1614221.png)




